molecular formula C16H20ClNO B2956417 3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one CAS No. 1024431-86-4

3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one

Cat. No. B2956417
CAS RN: 1024431-86-4
M. Wt: 277.79
InChI Key: KBFLAEGRPCEMFL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the search results .

Scientific Research Applications

Hydrogen Bonding and Structural Insights

The crystal structures of various anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been analyzed to reveal their hydrogen bonding and structural conformation. The cyclohexene rings in these compounds adopt sofa conformations with significant dihedral angles between the cyclohexene and aromatic rings, contributing to their potential biological activities. The compounds exhibit intermolecular N-H...O=C hydrogen bonds forming infinite chains, suggesting a role in their anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Anticonvulsant Activity Evaluation

Further studies on the anticonvulsant activity of enaminones, specifically methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, using the amygdala kindling model have shown that these compounds do not demonstrate activity against amygdala kindled seizures. This insight emphasizes the importance of selecting appropriate models for evaluating the anticonvulsant efficacy of such compounds (Scott et al., 1993).

Synthesis and Catalytic Activity

A study on the synthesis and catalytic activity of iron(III) amino triphenolate complexes, with relevance to compounds like 3-[(4-chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one, has shown high efficiency in the reaction of CO2 with cyclohexene oxide. This reaction leads to the formation of valuable cyclic and polymeric carbonates, highlighting a potential application in green chemistry and CO2 utilization (Taherimehr et al., 2013).

Aza-Claisen Rearrangement and Heterocycle Synthesis

Aza-Claisen rearrangement techniques have been applied to synthesize unusual heterocycles, including those related to 3-[(4-chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one, demonstrating the versatility of these compounds in generating novel chemical entities. This method involves the synthesis of 3-N-(4'-aryloxybut-2'-ynyl) N-methyl amino-5,5-dimethyl cyclohex-2-enones, leading to the production of complex quinoline derivatives (Majumdar & Samanta, 2001).

Anticonvulsant Profile Comparison

The anticonvulsant and toxic properties of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-l-oate have been compared with standard antiepileptic drugs, revealing its potent anticonvulsant effects in the maximal electroshock seizure model. This comparison highlights the therapeutic potential of such compounds with a pharmacologic profile similar to phenytoin, emphasizing their relevance in scientific research and drug development (Mulzac & Scott, 1993).

properties

IUPAC Name

3-(4-chloroanilino)-5-(2-methylpropyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c1-11(2)7-12-8-15(10-16(19)9-12)18-14-5-3-13(17)4-6-14/h3-6,10-12,18H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFLAEGRPCEMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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